molecular formula C15H14N2O4 B14080543 N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide

Cat. No.: B14080543
M. Wt: 286.28 g/mol
InChI Key: BAXIUYKNABFYAA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide can be synthesized through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with ionic liquid and zirconium tetrachloride (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the synthesis of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of various products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted benzamides .

Scientific Research Applications

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer progression, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-10-9-12(17(19)20)5-8-14(10)15(18)16-11-3-6-13(21-2)7-4-11/h3-9H,1-2H3,(H,16,18)

InChI Key

BAXIUYKNABFYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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